1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid
Description
1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a methyl group at position 1, a carboxylic acid group at position 3, and a 2-morpholino-2-oxoethoxy substituent at position 3. This structural motif suggests applications in medicinal chemistry, particularly as a scaffold for drug discovery, given the pharmacological relevance of pyrazole derivatives in antimicrobial, anti-inflammatory, and anticancer agents .
- Ester hydrolysis: Conversion of methyl/ethyl esters to carboxylic acids using aqueous NaOH or HCl (e.g., as demonstrated for pyrazole-4-carboxylic acid derivatives in and ).
- Substituent introduction: Alkylation or nucleophilic substitution reactions to install ethoxy-linked groups (e.g., trifluoroethoxy in ).
Properties
IUPAC Name |
1-methyl-5-(2-morpholin-4-yl-2-oxoethoxy)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-13-10(6-8(12-13)11(16)17)19-7-9(15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGBMSRGKMGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the morpholino group: This step involves the reaction of the pyrazole derivative with morpholine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the morpholino group.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid exhibits potential anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro experiments showed a decrease in pro-inflammatory cytokine production upon treatment with this compound .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
In a controlled study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Inflammation Modulation
Another study focused on the compound's effects on RAW264.7 macrophages exposed to lipopolysaccharide (LPS). The treatment significantly reduced the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), highlighting its role in mitigating inflammatory responses.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydrogen Bonding: The amide in the morpholino group enables hydrogen bonding, a feature shared with pyrrolidinone derivatives (), which are known for antimicrobial and anticancer activities.
- Electron-Withdrawing Effects: Trifluoromethyl () and nitro groups () enhance electrophilicity, whereas methoxy () and morpholino groups offer balanced electronic effects.
Physicochemical Properties
- Solubility: Morpholino and tetrahydropyran substituents () improve solubility in polar solvents compared to aryl or alkyl groups.
- Thermal Stability : Esters (e.g., ethyl 1-methyl-5-nitrobenzamido-pyrazole-4-carboxylate in ) are typically hydrolyzed to acids under basic conditions, a step critical for purification.
Biological Activity
1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential pharmacological activities. Pyrazole compounds are known for their diverse biological properties, including anti-inflammatory, antipyretic, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C11H15N3O
- Molecular Weight : 269.25 g/mol
- CAS Number : 1240675-73-3
Research indicates that 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid interacts with several biological targets:
In Vitro Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Various Pyrazoles | TNF-α Inhibition | 0.033 μM | |
| Chromenylurea Derivatives | TNF-α Inhibition | 0.032 μM |
These studies highlight the compound's potential as an anti-inflammatory agent through its ability to inhibit pro-inflammatory cytokines.
In Vivo Studies
While specific in vivo studies on this compound are not extensively documented, related pyrazole compounds have demonstrated efficacy in animal models for conditions such as arthritis and cancer. These findings suggest that 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid may also exhibit similar therapeutic benefits.
Case Studies
Case studies involving pyrazole derivatives illustrate their broad pharmacological potential:
- Anti-cancer Activity : A study demonstrated that certain pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : Research on related compounds indicated promising results in reducing inflammation markers in animal models of inflammatory diseases .
Q & A
Basic: What are the key considerations for synthesizing 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid with high yield and purity?
Answer:
Synthesis requires multi-step reactions with precise control of conditions:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions to introduce substituents like the morpholino-2-oxoethoxy group. Reaction mixtures often include degassed solvents (DMF/H₂O) to prevent oxidation .
- Reaction Optimization : Temperature (50–100°C) and pH must be controlled to minimize side reactions. For example, NaN₃-mediated substitutions in DMF at 50°C yield azidomethyl intermediates, which are precursors for further functionalization .
- Purification : Column chromatography or recrystallization (e.g., from ethanol or toluene) ensures purity. Monitoring via TLC or HPLC is recommended .
Advanced: How can computational methods predict the biological targets of this compound?
Answer:
- In Silico Docking : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like COX-2 or kinases. The morpholino group’s electronegativity enhances hydrogen bonding with active sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time. For example, fluorine substituents (common in analogs) increase hydrophobic interactions, as seen in related pyrazole derivatives .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties, guiding prioritization of synthetic targets .
Basic: How does stereochemistry influence the compound’s reactivity and bioactivity?
Answer:
- Spatial Arrangement : The (R,R) configuration in chiral analogs (e.g., oxolane-pyrazole derivatives) enhances enantioselective binding to targets like G-protein-coupled receptors. Incorrect stereochemistry reduces affinity by >50% in some cases .
- Steric Effects : Bulky groups (e.g., morpholino) at the 5-position restrict rotation, stabilizing bioactive conformations. Compare with 5-methylpyrazole analogs, which show lower steric hindrance and weaker activity .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrazole derivatives?
Answer:
- Substituent Scanning : Systematically vary substituents (e.g., morpholino vs. phenyl groups) and measure IC₅₀ against targets. For example, replacing fluorine with methoxy in phenylpyrazoles alters logP and bioavailability .
- X-ray Crystallography : Resolve ambiguities in binding modes. A study on 5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid revealed unexpected halogen bonding with trypsin-like proteases, explaining SAR outliers .
- Meta-Analysis : Cross-reference bioactivity data across analogs (e.g., anti-inflammatory vs. antimicrobial effects) to identify conserved pharmacophores .
Basic: What analytical techniques confirm the compound’s structure post-synthesis?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key peaks (e.g., carboxylic proton at δ 12–13 ppm, pyrazole C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₄N₂O₃: [M+H]⁺ = 211.0984) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and morpholino C=O (~1680 cm⁻¹) validate functional groups .
Advanced: How can reaction conditions be optimized for introducing morpholino-2-oxoethoxy groups?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents, which may hydrolyze the morpholino group .
- Catalyst Loading : Pd(PPh₃)₄ (5–10 mol%) with excess K₃PO₄ improves coupling efficiency. Lower catalyst loads (<2 mol%) result in incomplete reactions .
- Stepwise Addition : Introduce morpholino-2-oxoethoxy via nucleophilic substitution after pyrazole ring formation to prevent steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
